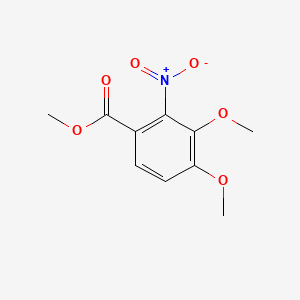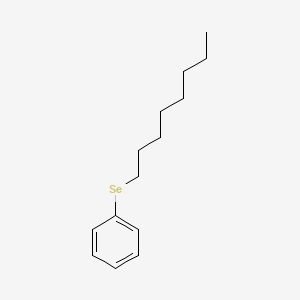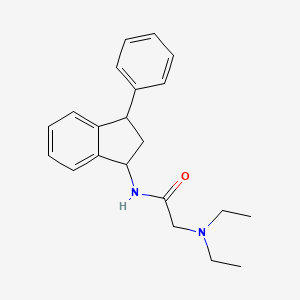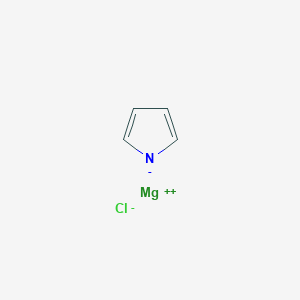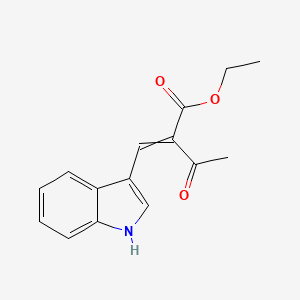![molecular formula C10H12O4 B14478036 (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate CAS No. 69471-70-1](/img/structure/B14478036.png)
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-8-oxabicyclo[321]oct-6-en-1-yl)methyl acetate is a complex organic compound featuring a bicyclic structure with an oxo group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate typically involves a multi-step process. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction is followed by an interrupted Nazarov cyclization to afford diastereomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for polymers and other materials
Mécanisme D'action
The mechanism by which (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxo and acetate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, making it part of the tropane alkaloids family.
Uniqueness
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Propriétés
Numéro CAS |
69471-70-1 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)13-6-10-3-2-9(14-10)4-8(12)5-10/h2-3,9H,4-6H2,1H3 |
Clé InChI |
UOWHURBHDFJNNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC12CC(=O)CC(O1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



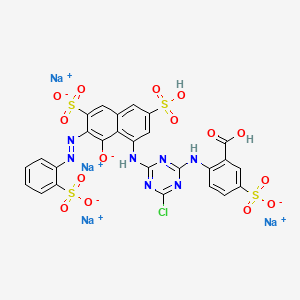
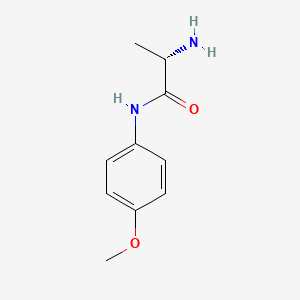
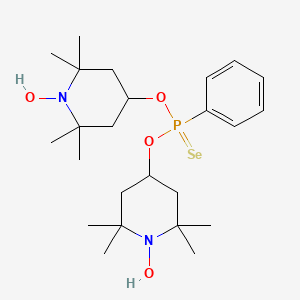
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
